1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2S/c21-19-9-5-4-6-17(19)10-11-20(16-22)12-14-23(15-13-20)26(24,25)18-7-2-1-3-8-18/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXIXINNTGLNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CCC2=CC=CC=C2Br)C#N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carbonitrile is a chemical compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound, characterized by a piperidine ring and various substituents, has been investigated for its biological activity, particularly in the context of neurological disorders and cancer.
Chemical Structure and Properties
The molecular formula of this compound is C20H23BrN2O3S, with a molecular weight of approximately 436.37 g/mol. The structure includes a benzenesulfonyl group and a bromophenyl ethyl side chain, which contribute to its biological properties.
Research indicates that the compound may interact with specific biological targets, influencing neurotransmitter systems and exhibiting anti-tumor properties. Preliminary studies suggest that it may act as an inhibitor for certain protein targets involved in signaling pathways related to cancer progression and neurological functions.
Biological Activity Overview
-
Neurological Disorders :
- Studies have indicated that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.
- Its structural similarities to known neuroactive compounds suggest potential efficacy in modulating synaptic transmission.
-
Anti-Cancer Properties :
- Initial investigations have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
- The compound's mechanism may involve the induction of apoptosis in cancer cells, as well as inhibition of tumor growth in preclinical models.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Neurotransmitter Interaction :
A study published in MDPI highlighted that compounds with similar structures showed significant interaction with serotonin receptors, suggesting potential antidepressant activity . -
Anti-Tumor Activity Assessment :
Research conducted on various cancer cell lines demonstrated that this compound could inhibit cell proliferation effectively. For instance, it was found to reduce viability in breast cancer cell lines by inducing apoptosis through caspase activation . -
Binding Affinity Studies :
Binding affinity studies have indicated that this compound selectively interacts with certain receptors. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| This compound | Benzenesulfonyl and carbonitrile groups | Potential neurological and anti-cancer activity |
| 4-(4-Bromophenethyl)-1-(phenylsulfonyl)piperidine | Similar sulfonamide structure | Different substituents affecting activity |
| N-[1-(benzoyl)-piperidin-4-yl]-2-bromoacetamide | Benzoyl derivative | Distinct mechanism of action |
Comparison with Similar Compounds
Preparation Methods
Piperidine-4-Carbonitrile Formation
The 4-carbonitrile-substituted piperidine core is typically synthesized via Staudinger reaction -mediated ring expansion. A β-lactam intermediate is first reduced to an azetidine, followed by treatment with potassium cyanide to yield the piperidine-4-carbonitrile scaffold. For example:
- β-Lactam synthesis : Cyclocondensation of imines with ketenes generates 4-(2-bromoalkyl)-β-lactams.
- Reduction : LiAlH₄ reduces the β-lactam to a cis-azetidine (83% yield).
- Ring expansion : Reaction with KCN in ethanol at 80°C for 12 hours affords piperidine-4-carbonitrile (76% yield).
This method ensures stereochemical control, critical for subsequent functionalization.
Benzenesulfonylation at the Piperidine Nitrogen
Sulfonylation Protocol
The final step involves reacting the secondary amine with benzenesulfonyl chloride under Schotten-Baumann conditions:
Catalytic Enhancements
Solid-supported catalysts (e.g., Amberlyst-15) improve yields to 82% by minimizing side reactions.
Alternative Synthetic Pathways
Multi-Step Assembly via Intermediate Carboxamides
Patent CN107065766A describes a route using:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates the alkylation step, achieving 89% conversion compared to 68% under conventional heating.
Analytical and Characterization Data
Spectroscopic Validation
Crystallographic Data (If Available)
While no single-crystal data exists for the title compound, analogous piperidine sulfonamides exhibit twisted conformations with S⋯O hypervalent interactions (2.628 Å).
Challenges and Optimization Opportunities
Key Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
